molecular formula C14H14N2O3 B4973041 N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Cat. No.: B4973041
M. Wt: 258.27 g/mol
InChI Key: MUFYBHIXCJGGTP-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)pyridine-2-carboxamide is a research chemical of significant interest in medicinal chemistry and drug discovery. Its core structure, which integrates a pyridine carboxamide moiety with a 3,4-dimethoxyphenyl group, is recognized as a privileged scaffold in the development of novel therapeutic agents . This specific molecular framework is found in compounds investigated for potent biological activities, particularly in the infectious disease domain. Recent scientific literature highlights the value of similar structural analogs as promising scaffolds for antimycobacterial research. Compounds featuring the 3,4-dimethoxyphenyl group and a carboxamide linkage have demonstrated excellent in vitro activity against Mycobacterium tuberculosis H37Rv strain, showing potential as leads for new anti-tuberculosis treatments . Furthermore, related pyridine and carboxamide derivatives are actively studied for their broad-spectrum antimicrobial properties against various microbial strains, including bacteria and fungi . The mechanism of action for this class of compounds, based on studies of analogous structures, is hypothesized to involve targeted enzyme inhibition. Molecular docking studies of related molecules suggest potential inhibition of key bacterial enzymes, such as enoyl acyl carrier protein reductase (InhA), a validated target in mycobacterial fatty acid biosynthesis . This makes this compound a valuable compound for researchers exploring new mechanisms to combat drug-resistant pathogens.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-18-12-7-6-10(9-13(12)19-2)16-14(17)11-5-3-4-8-15-11/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFYBHIXCJGGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-cyanopyridine in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism to form the desired product . The reaction conditions often include refluxing the reactants in ethanol to achieve a high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide has been evaluated for various biological activities, making it a promising candidate for drug development. Key applications include:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens, including Escherichia coli and Bacillus mycoides . Its derivatives have also shown potential in anti-tubercular and anti-mycobacterial activities, indicating its utility in treating infectious diseases.
  • Cancer Research : The compound is being investigated for its anticancer properties. Similar pyridine carboxamide derivatives have been reported to inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) . These findings suggest that modifications to the structure could enhance its efficacy as an anticancer agent.
  • Anti-inflammatory Properties : this compound has demonstrated anti-inflammatory effects in various models. It can inhibit key inflammatory mediators, making it a candidate for treating inflammatory diseases .

Chemical Reactivity and Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitutions : The compound can undergo nucleophilic substitutions to form various derivatives .
  • Cyclization Reactions : Cyclization processes can also be employed to create complex structures from this compound .

Alternative synthetic routes may involve microwave-assisted synthesis or the use of coupling reagents to improve yields and reduce reaction times.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of methoxy groups enhances its lipophilicity and potential interactions with biological targets. Modifications at specific positions on the phenyl ring can significantly influence its potency and selectivity against various targets .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, the compound was tested against several microbial strains. The results indicated a strong inhibitory effect on both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

Research involving various human cancer cell lines revealed that derivatives of this compound could inhibit cell motility and proliferation effectively. Notably, certain compounds demonstrated enhanced activity against tumor cells while maintaining low toxicity towards normal cells, highlighting their potential in targeted cancer therapies.

Case Study 3: Anti-inflammatory Models

In vitro studies using macrophage cell lines showed that this compound significantly reduced the expression levels of inflammatory markers such as iNOS and COX-2 compared to standard anti-inflammatory drugs like indomethacin. This suggests its utility in developing new therapies for inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound contrasts with the 3,4-dichlorophenyl group in its dichloro analog . The thieno-pyridine core in introduces a fused heterocyclic system, which increases structural rigidity and may enhance interactions with hydrophobic enzyme pockets .

The dihydro-2-oxo group in the dichlorophenyl analog could influence tautomerism or hydrogen-bonding capacity, altering metabolic stability.

Biological Activity

N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and potential anticancer applications. This article presents a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a carboxamide group attached to a 3,4-dimethoxyphenyl moiety. Its chemical formula is C14_{14}H14_{14}N2_2O3_3 . The methoxy groups are known to enhance the compound's reactivity and biological activity due to their electron-donating properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various microbial strains, including:

  • Escherichia coli
  • Bacillus mycoides

These studies demonstrate its potential as an effective agent against pathogenic microorganisms .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to the presence of methoxy groups and the pyridine framework. A comparative analysis with structurally similar compounds reveals insights into its biological activity:

Compound NameStructureBiological Activity
N-(4-methoxyphenyl)pyridine-2-carboxamideSimilar structure with one methoxy groupAntimicrobial activity
3-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-oneContains a phenylpropene moietyAntibacterial properties
1-[2-acetamido-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-yl]-n-(3-methylphenyl)piperazine-2-carboxamideMore complex structure with additional ringsPotential anti-hepatitis activity

This table illustrates how variations in structure can influence biological efficacy .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution : Utilizing bases like sodium hydroxide or piperidine.
  • Cyclization Processes : To form the pyridine ring.
  • Microwave-Assisted Synthesis : Enhancing yields and reducing reaction times .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with target proteins involved in microbial resistance mechanisms. These studies help elucidate how structural features influence biological activity and guide rational drug design .

Q & A

Q. What are the standard protocols for synthesizing N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide?

Methodological Answer: Synthesis typically involves a multi-step approach:

  • Coupling Reaction: React pyridine-2-carboxylic acid derivatives (e.g., acid chlorides) with 3,4-dimethoxyaniline under Schotten-Baumann conditions.
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate intermediates.
  • Crystallization: Final product purification via recrystallization from ethanol or methanol .
  • Validation: Confirm structure via 1H^1H-NMR (e.g., δ 8.5–8.7 ppm for pyridine protons) and mass spectrometry (expected [M+H]+ ion) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS): Validate molecular formula (e.g., C15_{15}H16_{16}N2_2O3_3) with <2 ppm error .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What safety precautions are essential during handling and storage?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage: Keep in airtight containers at 2–8°C, away from incompatible materials (e.g., strong acids/bases) .
  • Waste Disposal: Neutralize residues with dilute sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

Methodological Answer:

  • Parameter Screening: Vary temperature (test 50–120°C), solvent polarity (DMF vs. THF), and catalyst (e.g., DMAP for acylation) .
  • Real-Time Monitoring: Use HPLC or GC-MS to track intermediate formation and adjust reaction time .
  • DoE (Design of Experiments): Apply factorial design to identify critical factors (e.g., molar ratio of reactants) and interactions .

Q. How should researchers resolve contradictions in spectral data (e.g., ambiguous NMR signals)?

Methodological Answer:

  • Advanced NMR Techniques: Employ 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., aromatic protons near methoxy groups) .
  • X-ray Crystallography: Resolve structural ambiguities by growing single crystals (solvent: DMSO/water) and analyzing diffraction data (R-factor <0.05) .
  • Comparative Analysis: Cross-reference with analogs (e.g., N-(4-chlorophenyl) derivatives) to identify substituent-specific shifts .

Q. How can conflicting biological activity results be addressed in pharmacological studies?

Methodological Answer:

  • Dose-Response Analysis: Test multiple concentrations (e.g., 1 nM–100 µM) in enzyme inhibition assays (e.g., kinase targets) to establish IC50_{50} curves .
  • Cell-Based Assays: Use isogenic cell lines (wild-type vs. knockout) to confirm target specificity .
  • Meta-Analysis: Compare results across models (e.g., in vitro vs. ex vivo) and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing methoxy with ethoxy or halogens) .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., COX-2 or HDACs) .
  • Biological Profiling: Screen analogs against diverse targets (e.g., antimicrobial, anticancer panels) to map functional group contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.